Oryzanol C

Cholesterol metabolism Lipid research Mechanistic pharmacology

Crude γ-oryzanol introduces variability due to fluctuating 24-mCAF content (40-62% across cultivars), compromising data reproducibility. Oryzanol C eliminates this uncertainty as a defined single-component standard. • ABCG1-selective cholesterol clearance without SREBP-2 compensatory activation-mechanistically distinct from CAF • 3.4× greater cytotoxicity vs. CAF in HT-29 cells (IC50 22 vs. 75 μg/mL); 43% vs. 19% apoptosis • HPLC reference standard for accurate γ-oryzanol compositional analysis Supplied with full Certificate of Analysis. Custom synthesis and bulk quantities available.

Molecular Formula C41H60O4
Molecular Weight 616.9 g/mol
CAS No. 469-36-3
Cat. No. B1588365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOryzanol C
CAS469-36-3
Molecular FormulaC41H60O4
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
InChIInChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1
InChIKeyJBSUVXVGZSMGDJ-YVMHCORFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oryzanol C: Major γ-Oryzanol Component for Research


Oryzanol C, systematically identified as 24-methylenecycloartanyl ferulate (24-mCAF), is a triterpene alcohol ferulic acid ester and a principal constituent of the γ-oryzanol complex derived from rice (Oryza sativa) bran oil [1]. This compound belongs to the phytosteryl ferulate class and is characterized by its cycloartane skeleton with a 24-methylene group esterified to ferulic acid. 24-mCAF constitutes approximately 40–62% of the total γ-oryzanol mixture in brown rice, making it the most abundant individual component in many rice cultivars [2]. As a reference standard and research compound, Oryzanol C is essential for studies involving cholesterol metabolism, antioxidant mechanisms, and natural product characterization where component-specific activity, rather than crude mixture effects, is required [3].

Component-specific cholesterol mechanism studies requiring defined single phytosteryl ferulate
Reference standard for γ-oryzanol quantification in rice bran oil matrices
Natural product characterization where mixture effects obscure individual compound activity

Why Purified Oryzanol C Outperforms Crude Mixtures


Substituting crude γ-oryzanol for purified Oryzanol C (24-mCAF) introduces significant experimental variability and mechanistic ambiguity. γ-Oryzanol is a complex mixture of at least 10 structurally related phytosteryl ferulates, with 24-mCAF and cycloartenyl ferulate (CAF) as the major components [1]. These structurally similar compounds exhibit distinct, and sometimes opposing, biological mechanisms. For instance, CAF and 24-mCAF differentially regulate cholesterol metabolism pathways: CAF reduces total and free cholesterol by triggering compensatory SREBP-2 activation, whereas 24-mCAF enhances cholesterol clearance via ABCG1 upregulation [2]. Furthermore, the relative abundance of 24-mCAF in natural sources varies significantly with rice cultivar and growth conditions (ranging from 40% to 62% of total γ-oryzanol), meaning that crude mixtures lack reproducible composition [3]. For analytical method validation, pharmacokinetic studies, and mechanistic pathway elucidation, the use of a defined single component (Oryzanol C) is mandatory to ensure data reproducibility and accurate interpretation of biological activity [4].

Mechanistic pathway divergence
Crude γ-oryzanol contains both CAF and 24-mCAF, which activate opposing cholesterol-regulating pathways (SREBP-2 vs. ABCG1), confounding mechanistic interpretation.
Uncontrolled composition variability
Natural 24-mCAF abundance varies widely by rice cultivar and growth conditions, preventing reproducible mixture ratios in experimental replicates.
Analytical method validation requirements
Validated quantitative methods require a defined single-component standard; mixtures may not ensure traceable quantification accuracy.

Evidence-Based Differentiation from Analogs


Cholesterol Efflux Regulation vs. Cycloartenyl Ferulate

In a head-to-head comparative study using HepG2 hepatocarcinoma cells, Oryzanol C (24-methylenecycloartanyl ferulate, 24-mCAF) and its closest structural analog cycloartenyl ferulate (CAF) were found to reduce cellular cholesterol via distinct and non-redundant mechanisms. While both compounds affected ABCA1 and CYP7A1 expression comparably, 24-mCAF uniquely enhanced cholesterol clearance by upregulating the cholesterol efflux transporter ABCG1, an effect not observed with CAF [1]. Conversely, CAF reduced total and free cholesterol levels and triggered a compensatory activation of the SREBP-2 pathway, marked by increased HMGCR and LDL receptor expression, a response not elicited by 24-mCAF [1]. This mechanistic divergence demonstrates that 24-mCAF and CAF are not functionally interchangeable despite their highly conserved chemical structures.

Cholesterol Efflux Mechanism
Head-to-head
24-mCAF: Upregulates ABCG1 efflux transporter
CAF: Triggers SREBP-2 activation, no ABCG1 effect
Supports component-specific pathway interpretation
HepG2 cells; non-cytotoxic conditions
Cholesterol metabolism Lipid research Mechanistic pharmacology

Cytotoxic Potency in Colorectal Cancer Cells

A comparative MTS cytotoxicity assay on HT-29 human colorectal adenocarcinoma cells demonstrated that Oryzanol C (24-methylenecycloartanyl ferulate) exhibits approximately 3.4-fold greater potency than cycloartenyl ferulate (CAF) after 72 hours of treatment. The IC50 value for 24-mCAF was 22 μg/mL, compared to 75 μg/mL for CAF and 80 μg/mL for the oryzanol-rich fraction (ORF) [1]. Furthermore, apoptosis induction measured by AO/PI staining at the respective IC50 concentrations showed that 24-mCAF induced 43% apoptotic cells, whereas CAF induced only 19% (untreated control: 1.63%) [1]. Annexin V-FITC/PI confirmation yielded similar results: 40% apoptosis for 24-mCAF versus 18% for CAF at 72 hours [1].

Cytotoxicity in HT-29 Cells
Head-to-head
24-mCAF: IC50 22 µg/mL; Apoptosis 43%
CAF: IC50 75 µg/mL; Apoptosis 19%
Supports cytotoxicity endpoint review
72 h MTS assay; Annexin V confirmation
Cancer research Cytotoxicity Apoptosis

Akt1 Kinase Inhibition Profile

Oryzanol C (24-methylenecycloartanyl ferulate) has been characterized as a potential ATP-competitive inhibitor of Akt1 kinase with an EC50 value of 33.3 μM [1]. This activity represents a distinct pharmacological profile not uniformly shared across all γ-oryzanol components. While the study did not directly compare 24-mCAF to other phytosteryl ferulates in the same assay, class-level inference from the structural diversity of γ-oryzanol constituents suggests that the 24-methylene modification on the cycloartane skeleton may contribute uniquely to Akt1 binding pocket interactions [1]. This property is not observed with simple ferulic acid or the unesterified sterol moiety.

Akt1 Kinase Inhibition
Class-level inference
33.3 µM EC50, ATP-competitive
Supports kinase screening context; requires further validation
Not directly compared to other phytosteryl ferulates
Kinase inhibition Signal transduction PI3K/Akt/mTOR pathway

Resistance to Alkaline Hydrolysis vs. Campesteryl Ferulate

A classic saponification kinetics study of rice bran oil ferulates demonstrated that Oryzanol C (24-methylenecycloartanyl ferulate) exhibits intermediate resistance to alkaline hydrolysis relative to other major γ-oryzanol components. The saponification rates increase in the following order: campesteryl ferulate (fastest) > β-sitosteryl ferulate > cycloartenyl ferulate > 24-methylenecycloartanyl ferulate > cyclobranyl ferulate (slowest) [1]. This indicates that 24-mCAF is more resistant to alkaline hydrolysis than campesteryl ferulate and β-sitosteryl ferulate, but less resistant than cyclobranyl ferulate.

Alkaline Hydrolysis Resistance
Head-to-head
  1. Campesteryl ferulate (fastest)
  2. β-Sitosteryl ferulate
  3. Cycloartenyl ferulate
  4. 24-Methylenecycloartanyl ferulate
  5. Cyclobranyl ferulate (slowest)
Informs sample preparation recovery calculations
Saponification kinetics
Analytical chemistry Sample preparation Stability studies

Predominance in Rice γ-Oryzanol

Across multiple rice cultivars and studies, 24-methylenecycloartanyl ferulate (Oryzanol C) consistently represents the most abundant individual component of the γ-oryzanol complex. In Korean rice cultivars 'Unkwang' and 'Hopum', 24-mCAF was identified as a major component alongside CAF, campesteryl ferulate, and sitosteryl ferulate [1]. Quantitative analysis in various brown rice samples shows 24-mCAF levels ranging from 23.99 to 317.82 mg/kg, significantly exceeding campesteryl ferulate (13.86–117.56 mg/kg) and, in many cases, cycloartenyl ferulate (7.18–207.50 mg/kg) [2]. One study reported 24-mCAF as comprising 42.87% of a commercial γ-oryzanol mixture, compared to 29.60% for CAF and 16.58% for campesteryl ferulate [3].

Abundance in Rice γ-Oryzanol
Cross-study comparable
24-mCAF: 40–62% of total; 23.99–317.82 mg/kg
CAF: 7.18–207.50 mg/kg; Campesteryl: 13.86–117.56 mg/kg
Most relevant reference standard for quantification
Multiple cultivars; LC-DAD-ESI/MS and HPLC
Natural product chemistry Phytochemical analysis Biomarker discovery

Research and Industrial Applications of Oryzanol C


Component-Specific Cholesterol Mechanism Studies

Investigators studying lipid-lowering mechanisms must use purified Oryzanol C (24-mCAF) rather than crude γ-oryzanol. The distinct mechanism of 24-mCAF—specifically upregulating the cholesterol efflux transporter ABCG1 without activating the SREBP-2 compensatory pathway—cannot be resolved using a mixture containing CAF, which triggers the opposite SREBP-2 response [1]. This application is critical for academic labs and pharmaceutical discovery programs seeking to develop targeted cholesterol-lowering agents based on ABCG1 modulation.

Anti-Proliferative Screening in Cancer Models

For oncology researchers evaluating natural product libraries, Oryzanol C offers a superior signal-to-noise ratio in cytotoxicity assays compared to other γ-oryzanol components. With an IC50 of 22 μg/mL against HT-29 colorectal cancer cells—3.4-fold more potent than cycloartenyl ferulate (IC50 = 75 μg/mL)—24-mCAF enables clearer dose-response relationships and more robust apoptosis detection (43% vs. 19% apoptotic cells) [2]. This potency advantage makes 24-mCAF the preferred tool compound for initial screening and mechanistic follow-up studies in colorectal cancer models.

Analytical Standard for Rice Bran Oil QC

Oryzanol C serves as an essential reference standard for HPLC-based quantification of γ-oryzanol components in food, nutraceutical, and pharmaceutical products. As the most abundant individual ferulate in most rice cultivars (representing 40–62% of total γ-oryzanol), accurate calibration using a purified 24-mCAF standard is necessary for reliable compositional analysis [3][4]. The patented HPLC method specifically identifies cycloartenyl ferulate and 24-methylenecycloartanyl ferulate as the principal active ingredients requiring precise quantification for quality control [5].

Isolation Process Development Using Hydrolysis Profiles

Process chemists developing scalable isolation protocols for individual γ-oryzanol components must account for the differential hydrolysis rates of phytosteryl ferulates. The relative resistance of 24-mCAF to alkaline saponification—slower than campesteryl ferulate and β-sitosteryl ferulate, but faster than cyclobranyl ferulate—informs the selection of saponification conditions to maximize yield and minimize degradation during purification from rice bran oil soapstock [6]. This knowledge is directly applicable to pilot-scale and industrial-scale production of high-purity Oryzanol C.

Application
Selection Property
Validation Focus
Cholesterol efflux pathway studies
Defined single phytosteryl ferulate (24-mCAF)
ABCG1-mediated efflux without SREBP-2 activation
Cancer cell-model cytotoxicity screening
Cell-model endpoint review with distinct assay response
Apoptosis and cell-viability endpoint interpretation
γ-Oryzanol quantification in food/nutraceutical QC
High-purity reference standard
Chromatographic calibration and compositional accuracy
Scalable isolation process development
Characterized alkaline hydrolysis resistance
Saponification yield and degradation control

Technical Documentation Hub

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38 linked technical documents
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